molecular formula C17H21N3O5S B058470 Karnamicin C4 CAS No. 122535-57-3

Karnamicin C4

Cat. No. B058470
M. Wt: 379.4 g/mol
InChI Key: DIYRCTJMTGPGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin C4 is an aminoglycoside antibiotic that is widely used in scientific research. It is a derivative of kanamycin A, a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions, and it has been shown to have a number of unique biochemical and physiological effects that make it an important tool for researchers in a variety of fields.

Mechanism Of Action

Kanamycin C4 exerts its antibacterial activity by binding to the 16S rRNA component of the bacterial ribosome. This prevents the initiation of protein synthesis, which ultimately leads to bacterial cell death. Kanamycin C4 is effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections.

Biochemical And Physiological Effects

In addition to its antibacterial activity, kanamycin C4 has a number of unique biochemical and physiological effects that make it an important tool for researchers. For example, kanamycin C4 has been shown to induce the expression of heat shock proteins in mammalian cells, which can protect cells from a variety of stressors. Kanamycin C4 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using kanamycin C4 in lab experiments is its broad spectrum of activity against bacteria. This makes it a valuable tool for researchers studying a variety of bacterial infections. However, kanamycin C4 is not effective against all types of bacteria, and it can have toxic effects on mammalian cells at high concentrations. Additionally, kanamycin C4 is not effective against viruses or other types of microorganisms, which limits its usefulness in certain types of experiments.

Future Directions

There are a number of future directions for research on kanamycin C4. One area of interest is the development of new derivatives of kanamycin C4 with improved antibacterial activity and reduced toxicity. Another area of interest is the exploration of the potential anticancer properties of kanamycin C4 and its derivatives. Finally, there is a need for further research on the mechanisms of action of kanamycin C4 and its effects on various biological processes.

Synthesis Methods

Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions. The first step in the synthesis involves the removal of the 6'-O-methyl group from kanamycin A, which is achieved through treatment with sodium hydroxide. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form a nitroso derivative, which is then reduced to the corresponding amine using sodium dithionite. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride and pyridine.

Scientific Research Applications

Kanamycin C4 is widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of kanamycin C4 is in the study of protein synthesis. Kanamycin C4 binds to the 16S rRNA component of the bacterial ribosome, which prevents the initiation of protein synthesis. This makes kanamycin C4 a valuable tool for studying the mechanisms of protein synthesis and the role of the ribosome in this process.

properties

CAS RN

122535-57-3

Product Name

Karnamicin C4

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23)

InChI Key

DIYRCTJMTGPGBD-UHFFFAOYSA-N

SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C

Canonical SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C

Origin of Product

United States

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